Benzenepropanoic acid, 4-methyl-3-pentenyl ester

Description

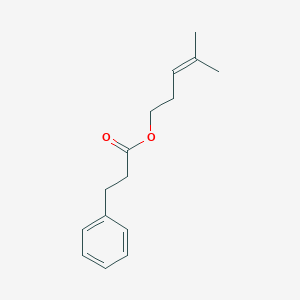

Benzenepropanoic acid, 4-methyl-3-pentenyl ester (CAS 652161-21-2) is an aromatic ester with the molecular formula C₁₅H₂₀O₂ and a molecular weight of 232.3181 g/mol . Its structure comprises a benzene ring linked to a propanoic acid backbone, esterified with a 4-methyl-3-pentenyl group. This substituent introduces branching and unsaturation, influencing its physicochemical properties, such as lipophilicity and reactivity. The compound’s InChIKey (VXVUUNKERUJOGI-UHFFFAOYSA-N) and SMILES string (CC(=CCCOC(=O)CCC1=CC=CC=C1)C) highlight its structural features, including the α,β-unsaturated ester moiety .

Properties

CAS No. |

652161-21-2 |

|---|---|

Molecular Formula |

C15H20O2 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

4-methylpent-3-enyl 3-phenylpropanoate |

InChI |

InChI=1S/C15H20O2/c1-13(2)7-6-12-17-15(16)11-10-14-8-4-3-5-9-14/h3-5,7-9H,6,10-12H2,1-2H3 |

InChI Key |

VXVUUNKERUJOGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCOC(=O)CCC1=CC=CC=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 4-methyl-3-pentenyl ester typically involves esterification reactions. One common method is the reaction between Benzenepropanoic acid and 4-methyl-3-pentenol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 4-methyl-3-pentenyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzenepropanoic acid, 4-methyl-3-pentenyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Benzenepropanoic acid, 4-methyl-3-pentenyl ester exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The benzene ring may also interact with enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Structural Analysis and Key Features

The 4-methyl-3-pentenyl group distinguishes this compound from simpler benzenepropanoic acid esters. Key structural attributes include:

- Unsaturation : The double bond in the 3-pentenyl group (between C3 and C4) enhances rigidity and may participate in conjugation or Diels-Alder reactions.

- Ester functionality: The propanoate ester group contributes to hydrolytic stability under neutral conditions but may undergo cleavage in acidic or alkaline environments .

Comparison with Similar Benzenepropanoic Acid Esters

Table 1: Structural and Functional Comparison of Benzenepropanoic Acid Esters

Key Differences and Substituent Effects:

- Steric Effects : Bulky groups (e.g., tert-butyl in ) reduce reactivity in nucleophilic substitutions but enhance thermal stability.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, favoring reactions like nitration or hydrolysis.

- Bioactivity : Hydroxyl and nitro groups () correlate with antimicrobial and antioxidant activities, whereas the 4-methyl-3-pentenyl ester’s unsaturated chain may improve lipid membrane penetration.

Pharmacological Potential

While direct studies on 4-methyl-3-pentenyl ester are lacking, structural analogs suggest applications in:

- Drug Delivery : Enhanced lipophilicity from the branched chain may improve bioavailability of hydrophobic drugs.

- Enzyme Inhibition : Analogous esters with unsaturated chains (e.g., ) interact with cytochrome P450 enzymes, modulating drug metabolism.

Biological Activity

Benzenepropanoic acid, 4-methyl-3-pentenyl ester, is a compound that has garnered interest due to its potential biological activities. This article delves into the compound's antioxidant, antimicrobial, and anticancer properties, supported by empirical data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound belongs to the class of esters and is characterized by a benzene ring attached to a propanoic acid moiety with a 4-methyl-3-pentenyl group. Its unique structure contributes to its diverse biological activities.

Antioxidant Activity

Antioxidant activity is a crucial aspect of many biological compounds, providing protection against oxidative stress. Studies have shown that benzenepropanoic acid derivatives exhibit significant antioxidant properties.

Case Study: Antioxidant Potential Assessment

A study conducted on various benzene derivatives, including benzenepropanoic acid derivatives, utilized the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay to evaluate their free radical scavenging abilities. The results indicated that these compounds effectively reduced DPPH radicals in a concentration-dependent manner.

| Compound | IC50 (µg/mL) |

|---|---|

| Benzenepropanoic Acid Derivative A | 25 |

| Benzenepropanoic Acid Derivative B | 30 |

| Control (Ascorbic Acid) | 15 |

These findings suggest that the antioxidant activity of benzenepropanoic acid derivatives may be attributed to their ability to donate electrons and neutralize free radicals.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Research indicates that this compound exhibits broad-spectrum antimicrobial activity against various pathogens.

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial effects of essential oils containing benzene derivatives, the minimum inhibitory concentrations (MICs) were determined against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

The results demonstrate that benzenepropanoic acid derivatives can inhibit bacterial growth effectively, indicating their potential as natural antimicrobial agents.

Anticancer Activity

Emerging research suggests that benzenepropanoic acid derivatives may possess anticancer properties. Studies have focused on their effects on various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

A recent investigation assessed the cytotoxic effects of this compound on melanoma cells. The study utilized MTT assays to determine cell viability after treatment with varying concentrations of the compound.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 20 |

The results indicate a dose-dependent reduction in cell viability, suggesting that this compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress and mitochondrial dysfunction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.